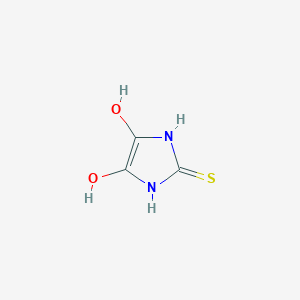
4,5-Dihydroxy-1H-imidazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydroxy-1H-imidazole-2(3H)-thione is a heterocyclic compound that contains both imidazole and thione functional groups. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-1H-imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a dihydroxy-substituted amine with a thiocarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
4,5-Dihydroxy-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while reduction could produce thiols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 4,5-Dihydroxy-1H-imidazole-2(3H)-thione exerts its effects can vary depending on its application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context.
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1H-imidazole-2-thione: Similar structure but without the additional hydroxyl group.
1H-imidazole-2-thione: Lacks the hydroxyl groups.
4,5-Dihydroxyimidazole: Lacks the thione group.
Uniqueness
4,5-Dihydroxy-1H-imidazole-2(3H)-thione is unique due to the presence of both hydroxyl and thione groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C3H4N2O2S |
|---|---|
分子量 |
132.14 g/mol |
IUPAC名 |
4,5-dihydroxy-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C3H4N2O2S/c6-1-2(7)5-3(8)4-1/h6-7H,(H2,4,5,8) |
InChIキー |
CWMONBJPZZSHNH-UHFFFAOYSA-N |
正規SMILES |
C1(=C(NC(=S)N1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


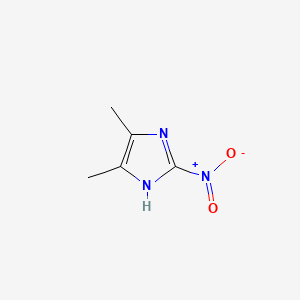
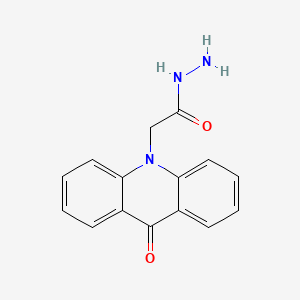

![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
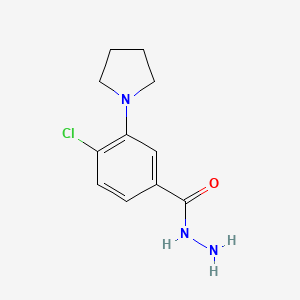
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
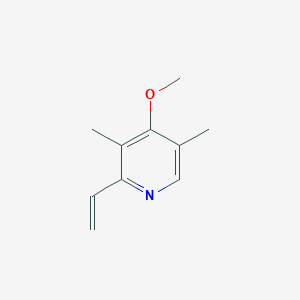

![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
![tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B15054094.png)
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
